3-(Oxetan-2-yl)propanal

Description

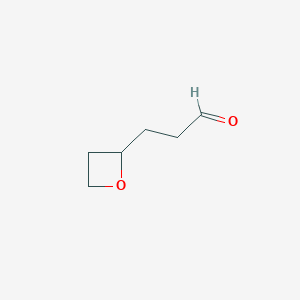

Structure

3D Structure

Properties

IUPAC Name |

3-(oxetan-2-yl)propanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c7-4-1-2-6-3-5-8-6/h4,6H,1-3,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLPVAYCBDQORRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC1CCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis of the 2 Substituted Oxetane Core:the Primary Challenge is the Construction of the Oxetane Ring. Common Methods Include:

Intramolecular Cyclization (Williamson Ether Synthesis): This is a classic approach involving the cyclization of a 1,3-halohydrin or a related substrate with a good leaving group at one end and an alcohol at the other, typically under basic conditions. acs.orggoogle.com For the target molecule, this would require a precursor like 5-chloro-1,3-hexanediol.

The Paternò-Büchi Reaction: This photochemical [2+2] cycloaddition between a carbonyl compound and an alkene can form an oxetane (B1205548) ring. wikipedia.orgslideshare.netnih.gov While powerful, it often requires specific substrates and can lead to mixtures of regioisomers. wikipedia.org

Ring Expansion of Epoxides: The reaction of a suitable epoxide, such as 2-vinyloxirane, with sulfur ylides (the Corey-Chaykovsky reaction) can expand the three-membered ring to a four-membered oxetane. thieme-connect.combeilstein-journals.org

Chemical Reactivity and Transformation Pathways of 3 Oxetan 2 Yl Propanal and Its Derivatives

Oxetane (B1205548) Ring-Opening Reactions

The strained nature of the oxetane ring makes it a prime candidate for ring-opening reactions, which can be initiated by nucleophiles, acids, or light. acs.orgnih.gov These reactions provide a pathway to linear, difunctionalized molecules that are valuable building blocks in organic synthesis.

Nucleophilic Ring Opening

Nucleophilic attack is a common method for opening the oxetane ring. The regioselectivity of this attack is highly dependent on the nature of the nucleophile and the reaction conditions. For asymmetrically substituted oxetanes like 3-(oxetan-2-yl)propanal, the attack can occur at either of the ring carbons adjacent to the oxygen atom.

Strong nucleophiles typically attack the less sterically hindered carbon of the oxetane ring via an SN2 mechanism. magtech.com.cn In the case of 2-substituted oxetanes such as this compound, this corresponds to an attack at the C4 position. This steric control dictates the formation of a primary alcohol product, with the nucleophile attached to the terminal carbon of the resulting chain. magtech.com.cn

It is important to note that the aldehyde group in this compound is also susceptible to nucleophilic attack. Depending on the nucleophile and reaction conditions, competition between ring-opening and addition to the aldehyde may occur. Often, the aldehyde must be protected or transformed prior to the ring-opening reaction to achieve selectivity.

The following table summarizes the expected products from the intermolecular nucleophilic ring-opening of a generic 2-substituted oxetane, which serves as a model for the reactivity of this compound or its derivatives.

Table 1: Intermolecular Nucleophilic Ring-Opening of 2-Substituted Oxetanes

| Nucleophile | Reagent Example | Expected Product Structure (after workup) |

|---|---|---|

| Organometallics | Grignard Reagents (R-MgBr) | HO-(CH₂)₃-CHR-R' |

| Amines | R₂NH | HO-(CH₂)₃-CHR-NR₂ |

| Thiols | R-SH (with base) | HO-(CH₂)₃-CHR-SR |

| Hydrides | Lithium Aluminium Hydride (LiAlH₄) | HO-(CH₂)₃-CHR-H (a 1,4-diol) |

The this compound structure provides a scaffold for intramolecular reactions. By chemically modifying the propanal side chain to introduce a nucleophilic center, it is possible to induce an intramolecular ring-opening of the oxetane. This strategy is a powerful tool for the synthesis of larger heterocyclic systems. beilstein-journals.org

For example, the aldehyde functional group can be converted into a different functional group that can then act as an internal nucleophile. A Wittig reaction could extend the carbon chain, followed by the introduction of a terminal nucleophile like an amine or hydroxyl group. This newly installed nucleophile can then attack the oxetane ring, leading to the formation of a medium-sized heterocycle. The regioselectivity follows the same principles as the intermolecular case, with the nucleophile typically attacking the less-substituted C4 position to form a new ring. This approach leverages the reactivity of the strained oxetane as a key step in constructing complex molecular architectures. beilstein-journals.orgrsc.org

Intermolecular Ring Opening with Various Nucleophiles

Acid-Catalyzed Ring Opening

In the presence of an acid, the ring-opening of oxetanes proceeds through a different mechanism and often with opposite regioselectivity compared to nucleophilic opening under basic or neutral conditions. magtech.com.cn The reaction is initiated by the protonation of the oxetane oxygen, which makes it a much better leaving group. libretexts.orgkhanacademy.org This is followed by nucleophilic attack on one of the adjacent carbons.

For unsymmetrical oxetanes, the nucleophile preferentially attacks the more substituted carbon (C2 in the case of this compound). magtech.com.cnlibretexts.org This regioselectivity is attributed to the fact that the transition state has significant SN1 character. libretexts.orglibretexts.org As the C-O bond begins to break, a partial positive charge develops on the carbon atom, and this charge is better stabilized by the substituent at the C2 position. libretexts.org Therefore, even weak nucleophiles like water or alcohols can open the ring under acidic conditions. magtech.com.cnlibretexts.org

Table 2: Acid-Catalyzed Ring-Opening of 2-Substituted Oxetanes

| Nucleophile | Reagent Example | Expected Product Structure |

|---|---|---|

| Water | H₃O⁺ | HO-CHR-(CH₂)₂-OH |

| Alcohols | R'-OH / H⁺ | R'O-CHR-(CH₂)₂-OH |

| Hydrogen Halides | H-X | X-CHR-(CH₂)₂-OH |

This acid-catalyzed pathway provides access to 1,4-difunctionalized compounds with a substitution pattern complementary to that obtained from base-catalyzed ring-opening. libretexts.org

Photoinduced Ring Opening

Photoinduced reactions offer another avenue for the transformation of oxetanes. The photochemical cleavage of an oxetane ring back into its constituent carbonyl compound and alkene is known as a retro-Paternò-Büchi reaction. acs.org This reaction is typically initiated by UV light and can proceed either through direct excitation or via photosensitization. acs.org

The reaction involves the cleavage of the C-C and C-O bonds of the ring. For a 2-substituted oxetane like this compound, photo-cleavage would be expected to yield two smaller molecules. The specific fragments depend on which bonds are broken. The most common pathway for oxetanes formed from an aldehyde and an alkene is cleavage back to those starting materials. While this compound itself is not directly formed from a simple Paternò-Büchi reaction, its core 2-alkyloxetane structure would be expected to fragment. For instance, the cleavage of the 2-(propyl)oxetane moiety would theoretically yield formaldehyde (B43269) and 1-butene. The presence of the aldehyde on the side chain adds complexity but the fundamental retro-Paternò-Büchi pathway remains a plausible transformation under photochemical conditions. acs.org Recent studies have shown that this cleavage can be performed with high efficiency and can even be used for the kinetic resolution of chiral oxetanes. acs.org

Ring Expansion Reactions of Oxetanes

Beyond ring-opening, the strained oxetane ring can also undergo ring expansion reactions to form larger, five-membered heterocyclic systems like tetrahydrofurans. acs.orgsioc-journal.cn These reactions are synthetically valuable as they build molecular complexity while retaining a cyclic structure.

Ring expansion is often achieved by reacting the oxetane with a carbene or carbene equivalent. sioc-journal.cnrsc.org Reagents such as diazo compounds, in the presence of a metal catalyst or under photochemical conditions, can generate a carbene that inserts into one of the C-O bonds of the oxetane ring. rsc.org This process typically involves the formation of an oxonium ylide intermediate, which then rearranges to the ring-expanded product. rsc.org

For a 2-substituted oxetane, this rearrangement can be highly diastereoselective, providing control over the stereochemistry of the resulting tetrahydrofuran. rsc.org For example, the photochemical reaction of 2-phenyloxetane (B1633447) with aryldiazoacetates leads to cis-2,3-disubstituted tetrahydrofurans with high selectivity. rsc.org Applying this to this compound (or its derivatives), one could synthesize highly substituted tetrahydrofurans, which are common structural motifs in natural products.

Table 3: Ring Expansion Reactions of Oxetanes

| Reagent Type | Reagent Example | Expected Product Class |

|---|---|---|

| Diazo Compounds | Ethyl diazoacetate (N₂CHCO₂Et) with light or catalyst | Substituted Tetrahydrofurans |

| Sulfur Ylides | Dimethylsulfoxonium methylide ((CH₃)₂SOCH₂) | Substituted Tetrahydrofurans |

These ring expansion reactions highlight the versatility of oxetanes as synthetic intermediates, capable of being transformed into a variety of other important heterocyclic structures. beilstein-journals.orgsioc-journal.cn

Transformations at the Aldehyde Functionality

The aldehyde group is a cornerstone of organic chemistry, and its reactivity in this compound is characteristic of aliphatic aldehydes. This includes a propensity for nucleophilic addition, oxidation, reduction, and condensation reactions, all while needing to consider the stability of the nearby oxetane ring under various reaction conditions. acs.org

The aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enolate ion with a carbonyl compound. iitk.ac.insigmaaldrich.com In the case of this compound, the presence of acidic α-protons (on the carbon adjacent to the aldehyde group) allows it to act as the nucleophilic enolate component in base-catalyzed reactions.

Under basic conditions (e.g., NaOH, KOH), this compound can undergo a self-aldol reaction. An enolate is formed by deprotonation at the C-2 position of the propanal chain, which then attacks the electrophilic carbonyl carbon of a second molecule. The initial product is a β-hydroxy aldehyde, which may subsequently dehydrate, especially with heating, to yield an α,β-unsaturated aldehyde.

Furthermore, this compound can participate in crossed or mixed aldol condensations. When it acts as the electrophile, it can react with enolates generated from other ketones or aldehydes, such as acetone (B3395972) or butanal. doubtnut.com Conversely, when it serves as the nucleophile, its enolate can react with other aldehydes, including aromatic aldehydes like benzaldehyde (B42025) that lack α-protons and thus can only act as electrophiles. iitk.ac.in The outcome of these crossed reactions is often governed by factors like the relative acidity of the α-protons and the reactivity of the carbonyl electrophiles.

Table 1: Representative Aldol Condensation Reactions This table illustrates the potential aldol reactivity of this compound based on established principles of carbonyl chemistry.

| Reactants | Catalyst | Product Type | Potential Product Name |

|---|---|---|---|

| This compound (2 equiv.) | NaOH (aq) | Self-Aldol Adduct | 3-Hydroxy-2-(oxetan-2-ylmethyl)-5-(oxetan-2-yl)pentanal |

| This compound + Acetone | Base | Crossed-Aldol Adduct | 5-Hydroxy-5-(oxetan-2-yl)-2-pentanone |

The aldehyde functionality of this compound is readily transformed through oxidation and reduction, providing access to the corresponding carboxylic acid and primary alcohol, respectively. The choice of reagents must account for the potential sensitivity of the oxetane ring, particularly to strongly acidic conditions which can promote ring-opening. nih.gov

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 3-(Oxetan-2-yl)propanoic acid . Standard oxidation methods for aldehydes are generally effective. Reagents such as potassium permanganate (B83412) (KMnO4) or chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) can be employed. chemrxiv.org Milder, more selective methods like the Pinnick oxidation (using sodium chlorite) are also suitable and are often preferred to avoid side reactions with other functional groups or sensitive moieties like the oxetane ring. A study on various oxetane-containing substrates demonstrated that oxidation of hydroxymethyl-substituted oxetanes to aldehydes was efficient with Dess-Martin periodinane (DMP), while subsequent oxidation to the carboxylic acid could be achieved with TEMPO/PIDA or KMnO4 for less reactive substrates. chemrxiv.org

Reduction: Reduction of the aldehyde group yields the primary alcohol, 3-(Oxetan-2-yl)propan-1-ol . This transformation is typically achieved with high efficiency using hydride reagents. Sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent is a common and mild choice that is well-tolerated by the oxetane ring. arkat-usa.org More powerful reducing agents like lithium aluminum hydride (LiAlH4) can also be used, although care must be taken as some conditions can lead to decomposition of oxetane-containing molecules. chemrxiv.org

Table 2: Oxidation and Reduction of this compound

| Transformation | Reagent(s) | Product |

|---|---|---|

| Oxidation | Potassium Permanganate (KMnO4) or Sodium Chlorite (NaClO2) | 3-(Oxetan-2-yl)propanoic acid |

Aldol Condensations and Related Carbonyl Reactions

Functionalization of the Oxetane Ring Periphery

Beyond the reactivity of the aldehyde, the oxetane ring itself can be a site for synthetic modification or can influence the reactivity of the molecule.

The C-2 position of the oxetane ring (the carbon atom adjacent to the ring oxygen and bearing the propyl-aldehyde side chain) is activated towards deprotonation due to the inductive effect of the oxygen atom. This allows for functionalization via directed metallation. researchgate.netclockss.org

By using a strong base, such as an organolithium reagent (e.g., n-butyllithium or sec-butyllithium), the proton at C-2 can be abstracted to form a lithiated intermediate. uwindsor.ca This organolithium species is a potent nucleophile and can react with a wide range of electrophiles to introduce new substituents at the C-2 position. For this strategy to be applied to this compound, the aldehyde group would first need to be protected (e.g., as an acetal) to prevent it from reacting with the organolithium base.

Following the protection step, treatment with n-BuLi would generate the C-2 lithiated species. Quenching this intermediate with an electrophile, followed by deprotection of the aldehyde, would yield a C-2 functionalized derivative.

Table 3: Potential C-2 Functionalization of a Protected this compound Derivative

| Electrophile | Reagent | Resulting C-2 Substituent |

|---|---|---|

| D2O | Deuterium oxide | Deuterium |

| (CH3)3SiCl | Trimethylsilyl chloride | -Si(CH3)3 |

| CH3I | Iodomethane | -CH3 |

| CO2, then H+ | Carbon dioxide, then acid quench | -COOH |

The oxetane ring can exert a significant electronic influence on adjacent parts of the molecule, thereby directing the regioselectivity of certain reactions. wikipedia.org The oxygen atom in the oxetane ring is electron-withdrawing, an effect that can propagate through the sigma bonds. nih.gov This inductive effect can influence the acidity of protons and the reactivity of functional groups in its vicinity.

For example, studies on 3-aryloxetanes have shown that the oxetane can act as an effective ortho-directing group in lithiation reactions of the attached aromatic ring. acs.org In the context of this compound, this electron-withdrawing nature affects the pKa of the α-protons of the aldehyde. This modulation of acidity can influence the rate and selectivity of base-catalyzed reactions, such as the aldol condensations discussed previously.

Furthermore, the oxetane oxygen can act as a coordinating site for Lewis acidic reagents or metal catalysts. This coordination can hold the catalyst in close proximity to the molecule, potentially directing a catalytic reaction to a specific site on the propyl chain or a derivative thereof. This principle of directed catalysis is a powerful tool in modern synthesis for achieving high regioselectivity. nih.gov While specific examples for this compound are not extensively documented, the underlying principles suggest that the oxetane moiety is a key controller of regiochemical outcomes.

Mechanistic Investigations in 3 Oxetan 2 Yl Propanal Chemistry

Elucidation of Reaction Mechanisms in Oxetane (B1205548) Synthesis and Transformation

The synthesis and subsequent reactions of the oxetane ring in molecules like 3-(Oxetan-2-yl)propanal are governed by specific mechanistic pathways. The high ring strain of the four-membered ether, estimated at 25.5 kcal/mol, makes it susceptible to ring-opening reactions, which often proceed through reactive intermediates. beilstein-journals.org

Carbocation intermediates are pivotal in many reactions of oxetanes, particularly those involving ring-opening or substitution at a carbon atom adjacent to the ring oxygen. The formation of these strained, four-membered ring carbocations can be achieved through several methods, most commonly involving the activation of an alcohol precursor with a Lewis or Brønsted acid. doi.orgchimia.ch For instance, 3-aryl-oxetan-3-ols can be activated by a Brønsted acid like triflimide (Tf₂NH) to generate an oxetane carbocation, which can then be trapped by nucleophiles such as alcohols or diols. rsc.orgnih.gov

In the context of a 2-substituted oxetane like this compound, protonation or Lewis acid coordination to the oxetane oxygen would make the C-O bonds more labile. Subsequent cleavage, particularly at the C2-O bond, could generate a secondary carbocation stabilized by the adjacent oxygen, which could then be trapped by a nucleophile. Another route to generating such intermediates is through a radical-polar crossover pathway, where an oxetane radical is oxidized to the corresponding carbocation. doi.orgchimia.ch The stability and reactivity of these carbocations are influenced by the substitution pattern on the ring and the nature of the reaction medium. rsc.org

| Precursor Type | Activation Method | Nucleophile | Product Type | Reference |

|---|---|---|---|---|

| 3-Aryl-oxetan-3-ol | Brønsted Acid (Tf₂NH) | Alcohols | Oxetane Ether | rsc.org |

| 3-Aryl-oxetan-3-ol | Lewis Acid (e.g., Li(NTf₂)₂) | Phenols, Thiols | 3-Aryl-3-functionalised Oxetane | doi.org |

| 3-Aryl-oxetane Carboxylic Acid | Photoredox Catalysis (Radical-Polar Crossover) | Alcohols | Oxetane Ether | chimia.ch |

| 3-Aryloxetan-3-ol | Brønsted Acid (Tf₂NH) | 1,2-Diols | 1,4-Dioxane (via ring-opening) | nih.gov |

Photochemical reactions, particularly the Paternò-Büchi reaction ([2+2] photocycloaddition of a carbonyl compound and an alkene), are a primary method for synthesizing oxetanes and inherently involve biradical intermediates. nih.govmsu.edu The reaction typically proceeds from the triplet excited state of the carbonyl compound, which adds to the ground-state alkene to form a 1,4-biradical intermediate. beilstein-journals.orgnih.gov The stability of this biradical often dictates the regioselectivity of the cycloaddition. cambridgescholars.com The biradical can then undergo intersystem crossing to the singlet state, followed by ring closure to yield the oxetane. cambridgescholars.com

Conversely, photochemical cleavage of oxetanes can also occur, proceeding through similar biradical intermediates. acs.org For this compound, direct or sensitized irradiation could excite the aldehyde's carbonyl group. The excited state could then initiate reactions such as intramolecular hydrogen abstraction or, alternatively, energy transfer could lead to the cleavage of the oxetane ring itself. The cleavage would likely form a 1,4-biradical, which could then fragment back to a carbonyl and an alkene or rearrange to other products. msu.edubeilstein-journals.org The lifetime and fate of these biradicals are key to the reaction's outcome and can be studied using techniques like laser flash photolysis. nih.gov

| Process | Precursor State | Intermediate | Key Steps | Outcome | Reference |

|---|---|---|---|---|---|

| Paternò-Büchi Reaction (Formation) | Triplet Excited Carbonyl + Ground State Alkene | Triplet 1,4-Biradical | Addition, Intersystem Crossing, Ring Closure | Oxetane | beilstein-journals.orgcambridgescholars.com |

| Photochemical Cycloreversion | Excited State Oxetane (via direct or sensitized excitation) | Triplet Biradical | Ring Cleavage, Fragmentation or Rearrangement | Carbonyl + Alkene | acs.org |

| Intramolecular H-abstraction | Excited Carbonyl State | 1,4-Biradical | Intramolecular H-transfer, Ring Closure or Disproportionation | Cyclobutanol (Yang Reaction) | msu.edu |

Understanding the energetic profiles of oxetane-related reactions requires detailed analysis of the transition states (TS) for ring-formation and ring-opening events. Computational methods, such as Density Functional Theory (DFT), are powerful tools for modeling these transient structures. acs.orgresearchgate.net For the ring-opening of an oxetane via an SN2 mechanism, calculations show a transition state with a nearly linear arrangement of the incoming nucleophile, the attacked carbon atom, and the departing oxygen atom (as part of the ring). researchgate.net

In a study on the ring-opening of α-fluorinated oxetanes, theoretical calculations were used to compare the energies of different transition states leading to various diastereoisomers. acs.org These calculations, benchmarked against high-level methods, revealed that electrostatic interactions can play a decisive role in directing the reaction pathway. acs.org Similarly, for cyclization reactions like the Williamson ether synthesis to form the oxetane ring, transition state analysis can rationalize stereochemical outcomes by comparing the steric and electronic interactions present in competing pathways. acs.org For this compound, such analyses could predict the regioselectivity of nucleophilic attack (C2 vs. C5) and the activation barriers associated with different conformational approaches of the reactants.

| Reaction Type | Computational Method | Key Finding | Reference |

|---|---|---|---|

| Ring-Opening Copolymerization | DFT (BP86-D4/def2TZVP) | TS involves a typical SN2 mechanism with a near-linear S···C···O angle (>174°). | researchgate.net |

| Ring-Opening of α-Fluorinated Oxetanes | DFT and DLPNO–CCSD(T) | Destabilizing electrostatic interactions (e.g., Fδ−···Br–) direct the regioselectivity of the reaction. | acs.org |

| Intramolecular C-Glycosidation (Oxetane formation) | - (Rationalized via TS model) | Stereoselectivity is rationalized by minimizing steric interactions in the transition state. | acs.org |

Biradical Intermediates in Photochemical Processes

Stereochemical Aspects of Oxetane-Related Reactions

The stereochemistry of reactions involving the oxetane ring is a critical aspect, influencing the final three-dimensional structure of the products. This is particularly relevant for this compound, which is chiral at the C2 position of the oxetane ring.

Controlling diastereoselectivity and enantioselectivity is a central challenge in oxetane synthesis. In the Paternò-Büchi reaction, diastereoselectivity is often observed and can be explained by analyzing the conformations of the intermediate biradical. nih.govmdpi.com The reaction often proceeds through the most stable, sterically least congested biradical conformation, which then determines the stereochemical relationship of the substituents in the final oxetane product. mdpi.com High diastereoselectivity has been achieved in reactions involving chiral auxiliaries or substrates like silyl (B83357) enol ethers. mdpi.combeilstein-journals.org

Enantioselective synthesis of oxetanes has been accomplished through methods such as the enantioselective reduction of β-halo ketones followed by base-promoted cyclization, or through catalytic asymmetric reactions. acs.org For example, chiral copper(II) complexes have been used to catalyze the asymmetric synthesis of oxetanes from silyl enol ethers and trifluoropyruvate with high enantioselectivity. beilstein-journals.org Any reaction on the propanal side chain of enantiopure this compound would need to consider the influence of the existing stereocenter at C2, which could induce diastereoselectivity in the newly formed stereocenter.

| Reaction Type | Stereocontrol Method | Substrates | Selectivity Achieved | Reference |

|---|---|---|---|---|

| Paternò-Büchi Reaction | Substrate Control | Chiral Dihydropyrrole + Carbonyl | High facial diastereoselectivity | mdpi.com |

| Formal [2+2] Cycloaddition | Chiral Lewis Acid Catalyst (Cu(II) complex) | Silyl Enol Ether + Trifluoropyruvate | Excellent cis/trans ratios and enantioselectivities | beilstein-journals.org |

| Williamson Etherification | Enantioselective Reduction | β-Halo Ketones | High enantiomeric excess (79–89% ee) | acs.org |

| Iodocyclization | Substrate Control | Homoallylic Alcohols | Excellent stereocontrol | beilstein-journals.org |

The oxetane ring is not planar but exists in a puckered conformation. acs.orgillinois.edu Electron diffraction studies have shown that while the parent oxetane is nearly planar, the introduction of substituents increases the puckering angle to minimize unfavorable eclipsing interactions. acs.orgillinois.edu For example, the puckering angle in one substituted oxetane (EDO) was found to be 16°. acs.org

In this compound, the 3-propanal substituent at the C2 position will have a profound effect on the ring's conformation. The substituent can adopt either an axial or a pseudo-axial/equatorial position, and the equilibrium between these conformers will be influenced by steric and electronic factors. This conformational preference directly impacts reactivity. For instance, the orientation of the oxygen's lone pairs, which act as hydrogen-bond acceptors and Lewis basic sites, is determined by the ring's pucker. beilstein-journals.orgacs.org Furthermore, the trajectory of attack by a nucleophile in a ring-opening reaction will be sterically hindered or favored depending on the conformation of the substituent on the ring, thereby influencing the reaction rate and stereochemical outcome. cambridgescholars.com

| Compound | Method | Key Conformational Feature | Reference |

|---|---|---|---|

| Unsubstituted Oxetane | X-ray crystallography (90 K) | Slightly puckered conformation. C–C–C angle of 84.8°. | acs.org |

| Unsubstituted Oxetane | Electron Diffraction | Described as having a "puckering" vibration around a planar structure. | illinois.edu |

| Substituted Oxetanes (general) | General Observation | Substituents increase the degree of puckering to relieve steric strain. | acs.org |

| 3,3-disubstituted Spirocyclic Oxetanes | General Observation | Increased puckering leads to a favored synclinal gauche conformation. | illinois.edu |

Computational Approaches in the Study of 3 Oxetan 2 Yl Propanal

Quantum Chemical Calculations for Structural Elucidation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, starting with its three-dimensional structure and the nature of its chemical bonds.

Geometry optimization is a computational process used to determine the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule such as 3-(Oxetan-2-yl)propanal, which contains a puckered four-membered ring and a rotatable alkyl-aldehyde chain, multiple stable conformations may exist. Conformational analysis is performed to identify these different low-energy structures and determine their relative stabilities.

The process typically employs methods like Density Functional Theory (DFT), often with functionals such as B3LYP, in conjunction with a basis set (e.g., 6-31G*) to model the electronic system. nih.govrsc.org For the oxetane (B1205548) ring itself, gas-phase studies suggest a planar structure, but substitution at the 3-position can increase the degree of puckering due to eclipsing interactions. utexas.edu A thorough conformational search for this compound would involve systematically rotating the bonds in the propanal side chain and evaluating the energy of each resulting conformer to identify the global minimum and other low-energy isomers. The strain energy of the oxetane ring, a key feature of such four-membered heterocycles, can also be quantified using computational approaches like homodesmotic reactions. nih.govscispace.com

Table 1: Common Computational Methods for Geometry Optimization

| Method/Functional | Basis Set | Application | Reference |

|---|---|---|---|

| B3LYP | 6-31G* | Investigation of molecular structures of oxetane derivatives. | nih.gov |

| B3LYP / MP2 | 6-311++G(d,p) | Optimization of reactants, transition states, and products in oxetane reactions. | rsc.org |

| PBEh-3c | --- | Optimization of ground-state geometries of complex oxetane systems. | acs.org |

This table is interactive. Click on the headers to sort.

Once the geometry is optimized, quantum chemical calculations can reveal detailed information about the molecule's electronic structure. This includes the distribution of electron density, the nature of molecular orbitals, and the polarity of chemical bonds. Such analyses are crucial for predicting a molecule's reactivity. For instance, the electronic effects of the heterocyclic oxetane ring on the propanal moiety can be investigated. Studies on other heterocyclic carboxaldehydes have used methods to calculate total and π charges on the carbonyl carbon to understand polar and resonance effects. cdnsciencepub.com

Key electronic properties that are typically calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity and the energy required for electronic excitation. Furthermore, concepts like chemical hardness, derived from DFT calculations, can be used to assess the molecule's susceptibility to chemical transformations. nih.gov Analysis of the molecular electrostatic potential (MEP) map would visualize electron-rich regions, such as the oxygen atoms of the oxetane and aldehyde groups, which are likely sites for electrophilic attack.

Spectroscopic Characterization and Analytical Methodologies

X-ray Crystallography for Solid-State Structure and Conformational Studies

X-ray crystallography is a powerful analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and conformational features of a molecule in the solid state.

As of the latest literature review, a specific single-crystal X-ray diffraction study for 3-(oxetan-2-yl)propanal has not been reported. Consequently, detailed crystallographic data such as unit cell parameters, space group, and precise atomic coordinates for this particular compound are not available.

However, X-ray crystallographic studies on various substituted oxetane (B1205548) derivatives have provided valuable insights into the general structural characteristics of the oxetane ring. researchgate.netrsc.orgd-nb.infoacs.org The oxetane ring is a four-membered heterocycle containing one oxygen atom. This small ring system is inherently strained, which significantly influences its geometry. acs.org

Studies on different oxetane-containing molecules have revealed that the four-membered ring is typically puckered, rather than planar, to alleviate some of the torsional strain. acs.org The degree of puckering can be influenced by the nature and position of substituents on the ring. acs.org

Key structural parameters for the oxetane ring, as determined from various crystallographic studies of related compounds, are summarized in the table below. These values provide a general reference for the expected geometry of the oxetane moiety in the solid state. For instance, in unsubstituted oxetane, the carbon-oxygen bond length is approximately 1.46 Å, and the carbon-carbon bond length is about 1.53 Å. The bond angles are typically around 90°, deviating significantly from the ideal tetrahedral angle of 109.5°. acs.org

| Parameter | Typical Value | Reference Compound Example |

|---|---|---|

| C-O Bond Length | ~1.45 - 1.46 Å | Unsubstituted Oxetane acs.org |

| C-C Bond Length | ~1.53 - 1.54 Å | Unsubstituted Oxetane acs.org |

| C-O-C Bond Angle | ~90.2° - 92.4° | Unsubstituted Oxetane, 3-Oximinooxetane d-nb.infoacs.org |

| C-C-O Bond Angle | ~88.8° - 92.0° | Unsubstituted Oxetane, 3-Oximinooxetane d-nb.infoacs.org |

| C-C-C Bond Angle | ~84.8° - 89.6° | Unsubstituted Oxetane, 3-Oximinooxetane d-nb.infoacs.org |

| Puckering Angle | Variable (e.g., ~1.4° - 16°) | 3-Oximinooxetane, EDO d-nb.infoacs.org |

The conformation of the propanal side chain relative to the oxetane ring in this compound would be a key feature of interest in a crystallographic study. This would include the torsion angles defining the orientation of the aldehyde group and the three-carbon chain with respect to the heterocyclic ring. Such information is crucial for understanding intermolecular interactions in the crystal lattice and can provide insights into the molecule's preferred shape, which can influence its physical and chemical properties.

Without experimental data for this compound, any discussion on its specific solid-state structure and conformation remains speculative and would rely on computational modeling and comparison with the known crystal structures of analogous compounds. acs.org

Advanced Applications in Organic Synthesis Utilizing 3 Oxetan 2 Yl Propanal Scaffolds

Oxetane-Containing Building Blocks for Complex Molecule Synthesis

Oxetane-containing building blocks, such as 3-(Oxetan-2-yl)propanal, are increasingly utilized in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. smolecule.com The inherent ring strain of the oxetane (B1205548), which is approximately 106 kJ·mol⁻¹, renders it susceptible to ring-opening reactions, providing a pathway for further functionalization. acs.org This reactivity, combined with the stability of the oxetane ring under many synthetic conditions, makes it a valuable component in multistep syntheses. acs.orgmdpi.com

The synthesis of complex molecules often involves the use of pre-functionalized oxetane building blocks. acs.org For instance, the development of methods to access oxetane derivatives with a variety of functional groups allows for their incorporation into larger, more complex structures. acs.org These building blocks can be designed to participate in a range of chemical transformations, including nucleophilic additions to the aldehyde of this compound, cross-coupling reactions, and cycloadditions. acs.orgresearchgate.net The oxetane moiety can also act as a directing group in reactions such as ortho-lithiation, enabling regioselective functionalization of aromatic rings attached to the oxetane. acs.org

The utility of oxetane-containing building blocks is exemplified in the synthesis of natural products and their analogues. researchgate.net The well-known anticancer drug paclitaxel (B517696) (Taxol) contains an oxetane ring that is crucial for its biological activity, acting as a conformational lock. acs.org The development of synthetic routes to such complex molecules often relies on the availability of versatile oxetane-containing starting materials. acs.org

Strategic Replacement of Functional Groups with Oxetane Moieties

A key strategy in medicinal chemistry and drug design is the isosteric replacement of common functional groups to modulate the physicochemical and pharmacokinetic properties of a molecule. The oxetane ring has emerged as an effective bioisostere for several functional groups, most notably the gem-dimethyl and carbonyl groups. acs.orgnih.govresearchgate.net

The replacement of a gem-dimethyl group with a spirocyclic oxetane can block metabolic oxidation at a vulnerable methylene (B1212753) site without significantly increasing lipophilicity, a common drawback of introducing gem-dimethyl groups. acs.org This strategy has been successfully employed to improve the metabolic stability of drug candidates.

Furthermore, the oxetane ring is considered a nonclassical isostere of the carbonyl group due to its similar size, polarity, and ability to act as a hydrogen bond acceptor. thieme-connect.demdpi.com The oxygen atom in the strained oxetane ring possesses exposed lone pairs of electrons, making it an effective hydrogen-bond acceptor, comparable to or even better than many carbonyl functionalities like ketones, aldehydes, and esters. mdpi.com This mimicry allows for the replacement of carbonyl groups in bioactive molecules to potentially enhance properties such as solubility and metabolic stability while maintaining or improving biological activity. nih.gov

Influence on Physicochemical Properties in Synthetic Design

The incorporation of an oxetane moiety, as seen in this compound, can significantly influence the physicochemical properties of a molecule, a critical consideration in drug discovery and materials science. acs.orgresearchgate.net The introduction of this small, polar, and three-dimensional ring system can lead to improvements in aqueous solubility, metabolic stability, and lipophilicity. acs.orgresearchgate.net

Moreover, the replacement of other functional groups with oxetanes can fine-tune lipophilicity (LogP). While the introduction of hydrocarbon-rich groups like gem-dimethyls increases lipophilicity, the corresponding oxetane replacement can mitigate this effect. acs.org Recent studies have also explored the impact of fluorinated oxetane derivatives, which can significantly alter properties like acidity (pKa). chemrxiv.org The ability to systematically modify these fundamental properties makes oxetane-containing scaffolds valuable tools in rational molecular design. chemrxiv.org

Development of Chiral Synthons and Stereodivergent Methodologies

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry. Oxetane-containing scaffolds like this compound can be utilized in the development of chiral synthons and stereodivergent synthetic methods. ethz.ch The creation of chiral oxetanes allows for the construction of stereochemically defined complex molecules.

Several strategies have been developed for the synthesis of enantioenriched oxetanes. These include the enantioselective reduction of β-halo ketones followed by intramolecular Williamson ether synthesis, and the desymmetrization of prochiral oxetanes. acs.org For example, chiral Brønsted acids have been used to catalyze the enantioselective ring-opening of oxetanes. thieme-connect.de

Furthermore, chemoenzymatic approaches have been successfully employed. The asymmetric reduction of α-, β-, and γ-chloroalkyl aryl ketones using whole-cell biocatalysts can produce optically active chlorohydrins, which can then be cyclized to form chiral oxiranes, oxetanes, and tetrahydrofurans with high enantiomeric purity. mdpi.com These chiral oxetane building blocks can then be incorporated into target molecules, preserving the stereochemical integrity. The development of stereodivergent methods allows for the selective synthesis of different stereoisomers from a common precursor, providing access to a wider range of chemical space. ethz.ch

Precursors for Heterocyclic Compound Synthesis

The strained nature of the oxetane ring makes it a versatile precursor for the synthesis of other heterocyclic compounds through ring-opening and ring-expansion reactions. researchgate.net this compound, with its aldehyde functionality, offers an additional handle for intramolecular reactions to construct new ring systems.

Oxetanes can undergo ring-opening reactions with a variety of nucleophiles under acidic or basic conditions to yield functionalized acyclic compounds, which can then be cyclized to form different heterocycles. thieme-connect.de For instance, the reaction of oxetanes with diols, catalyzed by a Brønsted acid, can lead to the formation of 1,4-dioxanes. researchgate.net

Ring-expansion reactions of oxetanes provide another route to larger heterocyclic systems. For example, the reaction of oxetanes with carbon dioxide can yield cyclic carbonates. researchgate.net The aldehyde group in this compound can participate in condensation reactions with various binucleophiles, such as hydrazine (B178648) derivatives or β-amino alcohols, to construct a wide array of nitrogen- and oxygen-containing heterocycles. ktu.eduajchem-a.com This versatility makes oxetane-containing aldehydes valuable starting materials for generating diverse heterocyclic libraries for drug discovery and other applications.

Polymerization and Materials Science Applications

Beyond small molecule synthesis, oxetane derivatives serve as important monomers in materials science for the production of polymers. The ring-opening polymerization of oxetanes can lead to polyethers with unique properties. thieme-connect.de While the polymerization of this compound itself is not extensively detailed, the oxetane moiety is a known polymerizable group. researchgate.net

Cationic ring-opening polymerization is a common method for polymerizing oxetane monomers. researchgate.net The resulting polymers, poly(oxetane)s, can exhibit interesting thermal and mechanical properties. The specific side chains attached to the oxetane ring influence the characteristics of the final polymer. The aldehyde group in this compound could potentially be modified prior to or after polymerization to introduce further functionality into the polymer backbone.

The incorporation of oxetane units into polymers can be used to create advanced materials with specific properties. For example, oxetane-containing polymers have been investigated for applications such as crosslinkers and in the development of photoresists and other photopolymerizable systems. researchgate.netresearchgate.net The ability to synthesize functionalized oxetane monomers opens up possibilities for creating tailored polymers for a variety of high-performance applications.

Conclusion and Future Research Directions

Summary of Key Advances in 3-(Oxetan-2-yl)propanal Chemistry

The chemistry of this compound is intrinsically linked to the broader field of oxetane (B1205548) chemistry. The oxetane ring, a four-membered cyclic ether, possesses a significant degree of ring strain (approximately 106 kJ/mol), making it susceptible to ring-opening reactions while remaining more stable than its three-membered epoxide counterpart. thieme-connect.demdpi.com This inherent reactivity is a key feature that has been exploited in various synthetic transformations. smolecule.com

Early advancements in oxetane synthesis primarily relied on intramolecular cyclization reactions, such as the Williamson etherification of 1,3-halohydrins. thieme-connect.de More contemporary methods have expanded to include the Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, which provides a direct route to the oxetane core. researchgate.net The development of methods for the synthesis of functionalized oxetane building blocks, such as oxetan-3-one, has further broadened the accessibility of diverse oxetane derivatives. acs.org These foundational synthetic strategies have paved the way for the preparation of more complex structures like this compound.

Emerging Synthetic Strategies and Catalytic Innovations

Recent years have witnessed the emergence of innovative synthetic strategies and catalytic systems for the construction and functionalization of the oxetane ring, which are directly applicable to the synthesis of this compound and its derivatives.

One notable advancement is the use of phase-transfer catalysis for the cyclization of 3-halo-1-propanol derivatives. This method offers several advantages, including the avoidance of organic solvents, simpler reaction workups, and higher yields, making it a more environmentally friendly and scalable approach. google.com

Furthermore, the development of catalytic enantioselective methods has been a major focus. For instance, iridium-catalyzed reductive couplings of allylic acetates with oxetanones have been shown to produce chiral α-stereogenic oxetanols with high enantioselectivity. nih.gov Such methods are crucial for accessing enantiomerically pure building blocks for pharmaceutical applications.

The table below summarizes some emerging synthetic strategies for oxetane ring formation:

| Synthetic Strategy | Catalyst/Reagent | Key Features |

| Phase-Transfer Catalyzed Cyclization | Phase-transfer catalyst (e.g., TBAH) | Aqueous conditions, no organic solvent, high yield. google.com |

| Paternò-Büchi Reaction | UV light | Photochemical [2+2] cycloaddition. researchgate.net |

| Iridium-Catalyzed Reductive Coupling | Iridium-tol-BINAP complex | Enantioselective synthesis of chiral oxetanols. nih.gov |

| Lewis Acid Catalyzed Friedel-Crafts Alkylation | Lewis acid (e.g., Li catalyst) | Installation of oxetane moiety at sterically congested centers. nih.gov |

Potential for Novel Transformations and Mechanistic Insights

The unique structural features of this compound, combining a reactive aldehyde group with a strained oxetane ring, open up possibilities for a variety of novel transformations. smolecule.com The aldehyde functionality can readily participate in nucleophilic addition, condensation, and oxidation/reduction reactions, providing a handle for further molecular elaboration. smolecule.com

Simultaneously, the oxetane ring can undergo a range of ring-opening reactions under both acidic and basic conditions, initiated by various nucleophiles. smolecule.comvulcanchem.com This dual reactivity allows for the design of cascade reactions where an initial transformation at the aldehyde group could trigger a subsequent ring-opening of the oxetane, leading to complex molecular architectures in a single synthetic operation.

Recent mechanistic studies have shed light on the reactivity of oxetanes. For example, frustrated Lewis pair (FLP) catalysis has been shown to activate oxetanes for reductive ring-opening. acs.org Investigations into the unimolecular reactions of oxetanyl radicals have provided insights into their ring-opening and oxidation pathways, which is crucial for understanding their behavior in complex reaction environments. osti.gov These mechanistic insights are vital for predicting and controlling the outcomes of reactions involving this compound.

Future Prospects in Synthetic Organic Chemistry

The future of this compound chemistry in synthetic organic chemistry appears promising. The development of more efficient and selective catalytic systems for its synthesis and transformation will continue to be a major research focus. Organocatalysis, for instance, presents a powerful tool for achieving asymmetric transformations of aldehydes and could be applied to develop enantioselective reactions of this compound. thieme-connect.com

The potential of this compound as a versatile building block for the synthesis of complex natural products and medicinally relevant compounds is significant. The oxetane motif is increasingly recognized as a valuable bioisostere for carbonyl and gem-dimethyl groups, often leading to improved physicochemical properties such as solubility and metabolic stability. acs.orgmdpi.com As such, incorporating the this compound unit into drug discovery programs could lead to the identification of novel therapeutic agents. researchgate.net

Furthermore, the exploration of novel ring-opening and ring-expansion reactions of the oxetane moiety in this compound could lead to the discovery of new synthetic methodologies and the construction of diverse heterocyclic scaffolds. researchgate.net The continued investigation into the mechanistic details of these transformations will be essential for harnessing the full synthetic potential of this unique chemical entity.

Q & A

Basic: What are the common synthetic routes for 3-(Oxetan-2-yl)propanal, and how can reaction conditions be optimized?

The synthesis of this compound typically involves oxetan-2-yl group introduction via nucleophilic substitution or coupling reactions. For example, propargyl bromide has been used in analogous aldehyde syntheses to introduce functional groups under basic conditions (e.g., K₂CO₃ in DMF) . Optimization variables include:

- Catalyst selection : Transition-metal catalysts (e.g., Pd or Cu) may enhance coupling efficiency.

- Temperature control : Lower temperatures (0–25°C) minimize aldehyde oxidation.

- Purification : Solvent extraction (ethyl acetate) and drying agents (anhydrous Na₂SO₄) improve yield .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : To identify aldehyde protons (~9-10 ppm) and oxetane ring carbons.

- IR spectroscopy : Confirms C=O stretch (~1720 cm⁻¹) and oxetane C-O-C vibrations (~1250 cm⁻¹).

- Mass spectrometry (MS) : High-resolution MS validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Basic: How does the oxetane ring influence the compound’s stability under varying pH and temperature conditions?

The oxetane ring enhances rigidity but may hydrolyze under acidic/basic conditions. Aldehyde groups are prone to oxidation; thus, storage under inert atmospheres (N₂/Ar) and low temperatures (4°C) is recommended. Thermal stability can be assessed via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .

Advanced: What challenges arise in resolving stereochemical ambiguities in this compound derivatives?

Stereochemical assignment requires chiral chromatography or asymmetric synthesis. For example, misassignment of pelletierine analogs highlights the need for X-ray crystallography or NOESY NMR to confirm spatial configurations . Computational modeling (DFT) can predict preferred conformers and guide experimental validation .

Advanced: How can reaction mechanisms for this compound derivatization be elucidated?

Mechanistic studies employ isotopic labeling (e.g., D₂O for proton exchange tracking) and kinetic analysis. For instance, propargylation reactions may proceed via SN2 pathways, monitored by in situ IR or GC-MS to identify intermediates .

Advanced: How should researchers address contradictory spectral data in structural characterization?

Contradictions (e.g., unexpected NMR shifts) may arise from tautomerism or impurities. Solutions include:

- Multi-technique validation : Cross-checking NMR, IR, and MS data.

- Purification : Column chromatography or recrystallization to isolate pure samples.

- Theoretical calculations : Comparing experimental spectra with DFT-predicted values .

Advanced: What are the potential applications of this compound in medicinal chemistry?

The oxetane moiety improves metabolic stability and bioavailability in drug candidates. Research applications include:

- Antimicrobial agents : Structural analogs of 3-(ethylthio)propanal have shown bioactivity in food science models .

- Kinase inhibitors : Oxetane-containing aldehydes serve as intermediates in targeted therapies .

Advanced: How can computational modeling predict the reactivity of this compound in novel reactions?

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Gas-phase thermochemical data (e.g., bond dissociation energies) guide reaction feasibility .

Advanced: What strategies identify and mitigate byproduct formation during synthesis?

Byproducts (e.g., aldol adducts) are detected via GC-MS or LC-UV. Mitigation includes:

- Solvent polarity adjustment : Polar aprotic solvents (DMF, DMSO) suppress aldol condensation.

- Catalytic additives : Scavengers (e.g., molecular sieves) trap water or aldehydes .

Advanced: How does this compound compare to structurally similar aldehydes in reactivity?

Compared to linear aldehydes (e.g., propanal), the oxetane ring imposes steric hindrance, slowing nucleophilic attacks. Reactivity parallels cyclic ether-containing aldehydes (e.g., furfural) but with enhanced ring strain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.